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Compound of Interest

Compound Name: Hexafluoro

Cat. No.: B1673141

Technical Support Center: Hexafluoro-1,3-
butadiene (C4F6) Etching

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) to assist researchers, scientists, and drug development professionals in
managing polymer deposition during hexafluoro-1,3-butadiene (C4F6) etching processes.

Troubleshooting Guide

This guide addresses common issues related to polymer deposition during C4F6 etching,
offering potential causes and recommended solutions.
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Issue

Potential Causes

Recommended Solutions

Excessive Polymer Deposition

on Sidewalls

High C4F6 concentration, Low
ion bombardment energy,

Inadequate oxygen flow

- Reduce the C4F6 flow rate
relative to other gases in the
plasma. - Increase the bias
power to enhance ion energy
and promote polymer removal
from the bottom of the feature.
- Introduce or increase the flow
of 02, which can react with
and remove the fluorocarbon

polymer.

Polymer Deposition at the

Bottom of Features (Etch Stop)

High ratio of polymerizing
radicals (CFx) to fluorine
radicals, Low substrate

temperature

- Adjust the gas chemistry to
favor a higher F/C ratio, which
reduces the tendency for
polymerization.[1] - Consider
adding a small amount of a
fluorine-rich gas. - Increase the
substrate temperature to
enhance the volatility of the

polymer precursors.

Non-Uniform Polymer

Deposition

Inconsistent plasma density
across the wafer, Non-uniform

gas flow distribution

- Optimize the plasma source
power and pressure to improve
plasma uniformity. - Check and
clean the gas showerhead to
ensure uniform gas delivery. -
Adjust the chamber geometry
or electrode spacing if

possible.

Difficulty in Removing Post-

Etch Polymer Residues

Highly cross-linked or thick

polymer film

- Employ a downstream
oxygen plasma ashing step for
removal.[1] - Consider using a
solvent-based clean with
appropriate chemistry for
fluoropolymers. - In-situ

plasma clean cycles with O2 or
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a mixture of O2 and a fluorine-
containing gas can be

effective.

- For bowing, a slight increase
in the C4F6 gas mixing ratio
can help form a more
) ) ) - protective sidewall polymer,
Etch Profile Distortion (e.g., Imbalance between deposition _ _
) ) ) ) leading to a more vertical

Bowing, Tapering) and etching on the sidewalls ] )
profile.[2] - For tapering,
reduce the polymer deposition
rate by lowering the C4F6 flow

or increasing the bias power.

Frequently Asked Questions (FAQS)

Q1: Why is some polymer deposition necessary during C4F6 etching?

Al: Controlled polymer deposition on the sidewalls of etched features is crucial for achieving
anisotropic etching. This protective polymer layer, often referred to as a passivation layer,
prevents lateral etching of the feature by reactive species in the plasma, resulting in straight
and vertical sidewalls.[3][4] C4F6 is valued for its ability to form this protective film.[3][4]

Q2: How does C4F6 compare to other fluorocarbons like C4F8 in terms of polymer deposition?

A2: C4F6 generally results in a lower polymer deposition rate compared to C4F8.[5] This is
attributed to the higher density of fluorine radicals and lower concentration of polymerizing CFx
radicals in C4F6 plasmas under similar conditions.[5] While C4F8 is more polymerizing, C4F6
offers a good balance for processes where excessive polymer formation is a concern.[5][6]

Q3: Can | use additive gases to control polymer deposition?

A3: Yes, the addition of certain gases can significantly influence the polymer layer. For

instance:

» Nitrogen Trifluoride (NF3): Adding a small flow of NF3 can decrease the thickness of the
polymer layer deposited on the sidewall, which can be useful for enlarging the top opening of

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.researchgate.net/publication/390430152_C_4_F_6_Etching_Characteristics_for_High-Aspect-Ratio_Etching_of_SiO_2_Films_Using_an_Inductively_Coupled_Plasma_Etching_System_With_Low-Frequency_Bias_Power
https://www.beijingyuji.com/english/media-center/Industry/C4F6-for-dry-etching.html
https://www.yujichemtech.com/c4fg-gas-for-high-aspecting-ratio-chip-etching/
https://www.beijingyuji.com/english/media-center/Industry/C4F6-for-dry-etching.html
https://www.yujichemtech.com/c4fg-gas-for-high-aspecting-ratio-chip-etching/
https://www.jkps.or.kr/journal/download_pdf.php?doi=10.3938/jkps.58.1622
https://www.jkps.or.kr/journal/download_pdf.php?doi=10.3938/jkps.58.1622
https://www.jkps.or.kr/journal/download_pdf.php?doi=10.3938/jkps.58.1622
https://www.researchgate.net/publication/253049320_Fluorocarbon-Based_Plasma_Etching_of_SiO2_Comparison_of_C4F6Ar_and_C4F8Ar_Discharges
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

etched features.[7]

e Tungsten Hexafluoride (WF6) and Molybdenum Hexafluoride (MoF6): These metal-
containing gases can reinforce the polymer layer, making it more robust.[7]

Q4: What is the effect of the Carbon-to-Fluorine (C/F) ratio on polymerization?

A4: The C/F ratio of the plasma chemistry is a critical factor. Plasmas with a lower C/F ratio
(more fluorine-rich) tend to favor etching over polymerization.[8] Conversely, a higher C/F ratio
promotes the formation of carbon-rich CFx radicals, which are precursors to polymer
deposition.[8] C4F6 has a C/F ratio of 1.5, making it less polymerizing than gases like C6F6
(C/IF =1).[8]

Q5: How do plasma process parameters affect polymer deposition?

A5: Several process parameters can be tuned to control polymerization:

Gas Flow Rates: The relative flow rates of C4F6 and other gases (e.g., Ar, O2) directly
impact the concentration of polymer precursors.[2][8]

» RF Power: Increasing the source power can lead to greater dissociation of the source gas,
potentially increasing both etchant and polymerizing species. The effect on net polymer
deposition will depend on the overall balance.

» Bias Power: Higher bias power increases ion energy, which can enhance the sputtering of
the polymer from the bottom of the feature, reducing net deposition there.

o Pressure: Chamber pressure affects the residence time of species and the ion-to-neutral
ratio, which can influence polymerization pathways.

Experimental Protocols
Protocol 1: Evaluation of Additive Gases for Polymer Layer Control in SiO2 Etching

This protocol is based on a study investigating the effect of NF3, WF6, and MoF6 on high
aspect ratio contact (HARC) SiO2 etching.[7]

e Base Etch Recipe:
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o Gases: c-C4F8 (65 sccm), C4F6 (35 sccm), Ar (300 scecm), O2 (60 sccm)

o Pressure: 20 mTorr

e Procedure:
o Establish the base etch process in a capacitively coupled plasma (CCP) reactor.
o Introduce one of the following additive gases at the specified flow rates:
= NF3:0.5-8sccm
= WF6: 0.5 -8 sccm
= MoF6: 0.125 - 2 sccm
o Maintain a constant process pressure using an automatically controlled pendulum valve.
o Etch ACL-masked SiO2 substrates.

o Analyze the resulting etch profiles, including top hole size and sidewall polymer thickness,
using techniques like scanning electron microscopy (SEM).

o Characterize the surface of the etched materials using X-ray photoelectron spectroscopy
(XPS) to determine the composition of the deposited polymer layer.[7]

Quantitative Data Summary

Table 1: Effect of Additive Gases on SiO2 Top Hole Size[7]

Additive Gas (Flow Rate) Top Hole Size (nm)
Base Recipe Not specified

WF6 (2 sccm) 121 -140.4

MoF6 (0.5 sccm) 111-129.4

Table 2: Fluorocarbon Polymer Film Thickness for Various FC Gases[8]
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Caption: Logical relationship between inputs and outcomes in C4F6 etching.
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Caption: Troubleshooting workflow for excessive polymer deposition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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